

# basic properties and characteristics of 2-Cyanoethylalsterpaullone

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Compound of Interest

Compound Name: 2-Cyanoethylalsterpaullone

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## 2-Cyanoethylalsterpaullone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**2-Cyanoethylalsterpaullone** is a potent, synthetic small molecule inhibitor of key protein kinases, primarily targeting Cyclin-Dependent Kinase 1 (CDK1)/Cyclin B and Glycogen Synthase Kinase  $3\beta$  (GSK- $3\beta$ ). As a derivative of alsterpaullone, it exhibits significantly enhanced inhibitory activity, with reported IC50 values in the picomolar and low nanomolar range, respectively. Its mechanism of action, centered on the competitive inhibition of ATP binding to these kinases, positions it as a valuable tool for research in oncology and neurodegenerative diseases. This technical guide provides a comprehensive overview of the fundamental properties, biological activity, and methodological considerations for the study of **2-Cyanoethylalsterpaullone**.

## **Core Properties and Characteristics**

**2-Cyanoethylalsterpaullone** is a member of the paullone family, a class of benzazepinones known for their kinase inhibitory properties. The addition of a cyanoethyl group at the 2-position of the alsterpaullone scaffold significantly increases its potency.

### **Physicochemical Properties**



A summary of the key physicochemical properties of **2-Cyanoethylalsterpaullone** is presented in Table 1.

Property	Value
Molecular Formula	C19H14N4O3
Molecular Weight	346.34 g/mol
CAS Number	852527-97-0
Appearance	Solid powder
Solubility	Soluble in DMSO
Storage	Store powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year.

## **Chemical Synthesis**

The synthesis of **2-Cyanoethylalsterpaullone** is achieved through a Michael addition reaction between alsterpaullone and acrylonitrile.

#### Protocol for Synthesis:

- Dissolve alsterpaullone in a suitable aprotic solvent, such as dimethylformamide (DMF).
- Add a catalytic amount of a strong base, for instance, sodium hydride (NaH), to deprotonate the indole nitrogen of alsterpaullone, forming the corresponding anion.
- Slowly add acrylonitrile to the reaction mixture at room temperature.
- Stir the reaction for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with a proton source, such as water or a mild acid.
- Extract the product with an appropriate organic solvent (e.g., ethyl acetate).



 Purify the crude product using column chromatography on silica gel to yield 2-Cyanoethylalsterpaullone.

Note: This is a generalized protocol based on standard organic synthesis procedures for Michael additions. For precise, scalable, and optimized synthesis, refer to the primary literature, such as Kunick et al., ChemBioChem 2005, 6, 541-549.

## **Biological Activity and Mechanism of Action**

**2-Cyanoethylalsterpaullone** exerts its biological effects primarily through the potent and selective inhibition of CDK1/Cyclin B and GSK-3β.

#### **Kinase Inhibition Profile**

The inhibitory activity of **2-Cyanoethylalsterpaullone** has been quantified against its primary targets, demonstrating exceptional potency.

Target	IC <sub>50</sub> Value
CDK1/Cyclin B	0.23 nM
GSK-3β	0.8 nM

Data sourced from MedChemExpress, referencing Kunick, et al. (2005).[1][2]

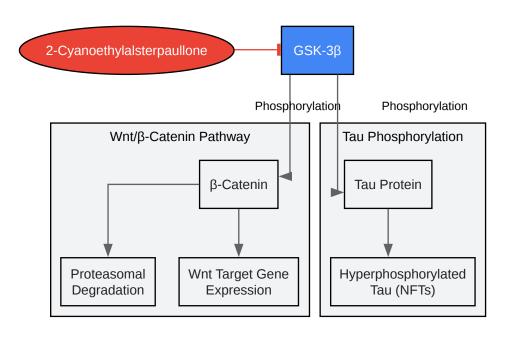
While a comprehensive kinome-wide selectivity profile for **2-Cyanoethylalsterpaullone** is not widely available in the public domain, its parent compound, alsterpaullone, is known to inhibit a broader range of CDKs, including CDK2 and CDK5, albeit at higher concentrations. Researchers are advised to perform comprehensive kinase profiling to fully characterize the selectivity of **2-Cyanoethylalsterpaullone** for their specific applications.

### **Signaling Pathways**

CDK1, in complex with Cyclin B, is a master regulator of the G2/M transition in the cell cycle. Inhibition of this complex by **2-Cyanoethylalsterpaullone** leads to cell cycle arrest at the G2/M checkpoint, preventing entry into mitosis. This disruption of the cell cycle can subsequently trigger the intrinsic apoptotic pathway. Key downstream effects of CDK1/Cyclin B inhibition include the prevention of nuclear envelope breakdown, chromosome condensation, and mitotic



spindle formation. Furthermore, CDK1/Cyclin B1 can phosphorylate and inactivate proapposite proteins like caspase-9 and Bcl-2 family members (e.g., Mcl-1), thereby restraining apoptosis during mitosis.[3][4][5][6] Inhibition of CDK1/Cyclin B can therefore sensitize cells to apoptotic stimuli.





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